

Foundational Studies on NU-9's Blood-Brain Barrier Permeability: A Technical Guide

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Compound of Interest

Compound Name: NU-8165

Cat. No.: B1677026

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Audience: Researchers, scientists, and drug development professionals.

Executive Summary

NU-9 (also known as AKV9) is a promising therapeutic candidate developed at Northwestern University for neurodegenerative diseases, notably Amyotrophic Lateral Sclerosis (ALS). A critical attribute for any centrally acting therapeutic is its ability to cross the blood-brain barrier (BBB). Foundational preclinical studies have confirmed that NU-9 penetrates the central nervous system (CNS) following systemic administration. This technical guide synthesizes the publicly available data from foundational in vivo studies to provide a core understanding of NU-9's BBB permeability, detailing the experimental protocols and quantitative outcomes. While in vivo data confirms CNS penetration, specific in vitro permeability metrics and detailed bioanalytical methods are not extensively detailed in the primary literature.

In Vivo Blood-Brain Barrier Permeability

The primary evidence for NU-9's ability to cross the BBB comes from in vivo pharmacokinetic studies in mice. These studies were designed to determine the concentration of NU-9 in the CNS after a period of sustained oral dosing.

Quantitative Data

The key in vivo study demonstrates that a steady-state concentration of NU-9 is achieved in the CNS after repeated oral administration. The results are summarized in the table below.

Parameter	Value	Species / Model	Dosing Regimen	Source
CNS Concentration	400 nM	Male BALB/c Mice	100 mg/kg/day for 7 days (Oral Gavage)	[1]
Plasma Tmax (Day 7)	0.5 hours	Male BALB/c Mice	100 mg/kg/day for 7 days (Oral Gavage)	[1]

Note: The corresponding plasma concentration at the time of CNS measurement was not reported in the available literature, precluding the calculation of a definitive brain-to-plasma ratio.

Experimental Protocol: In Vivo CNS Distribution Study

The following protocol outlines the methodology used to determine the CNS concentration of NU-9 in mice.[1]

1. Animal Model:

- Species: Male BALB/c mice.
- Housing: Maintained in compliance with NIH standards under an IACUC-approved protocol.

2. Dosing Regimen:

- Compound: NU-9.
- Dose: 100 mg/kg/day.
- Route of Administration: Oral gavage.
- Frequency: Once daily for seven consecutive days to achieve steady-state conditions.

3. Sample Collection:

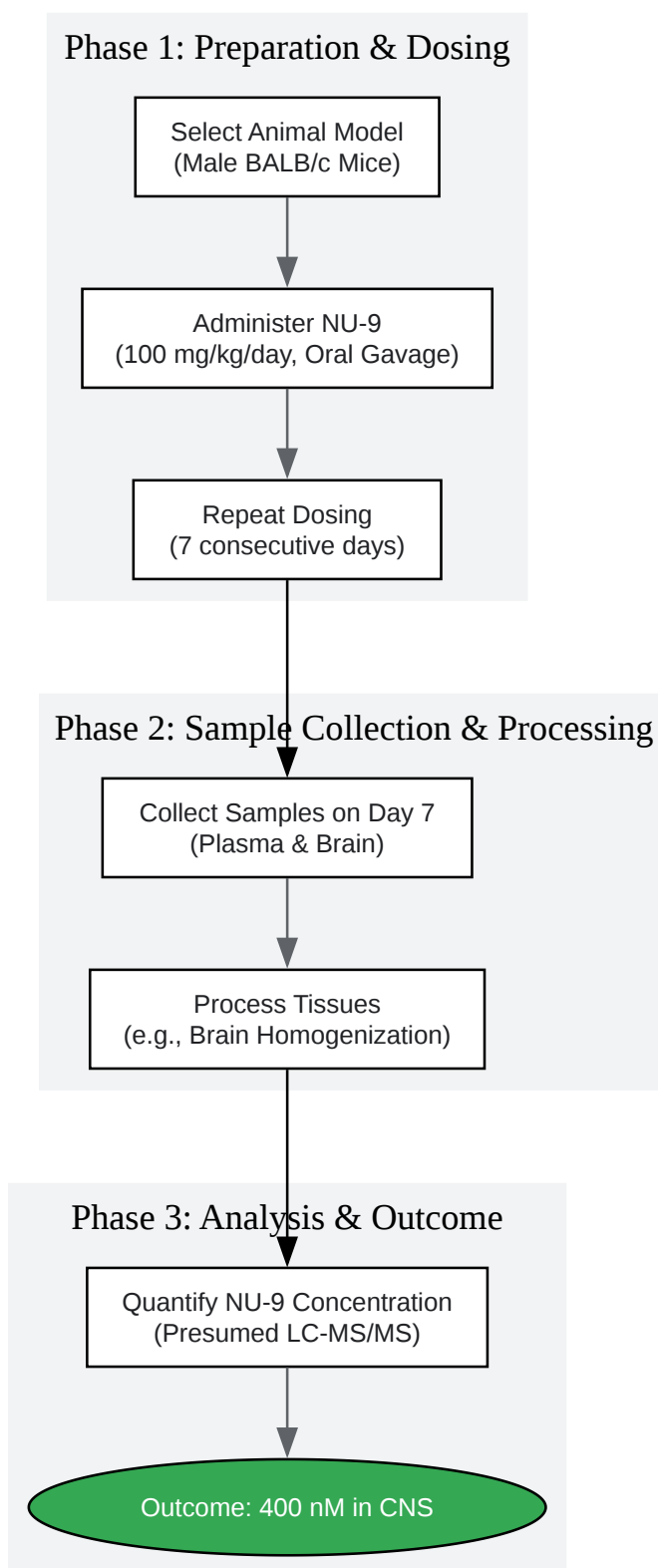
- Matrices: Plasma and brain tissue.
- Time Points: Samples were collected over a 24-hour period following the final dose on Day 7. The specific time point for the reported 400 nM CNS concentration was not specified.

4. Bioanalysis:

- Method: While not explicitly detailed, concentrations were likely determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, a standard for pharmacokinetic analysis.
- Quantification: Plasma and brain concentrations were reported to be quantifiable for up to 24 hours post-administration on Day 7.^[1]

Experimental Workflows (Diagrams)

The logical flow of the in vivo study to determine CNS penetration is depicted below.



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References

- 1. Improving mitochondria and ER stability helps eliminate upper motor neuron degeneration that occurs due to mSOD1 toxicity and TDP-43 pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
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